2-hydroxy-5-naphthalen-2-yl-benzoic Acid
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Overview
Description
2-Hydroxy-5-naphthalen-2-yl-benzoic Acid is an organic compound with the molecular formula C17H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-naphthol and salicylic acid under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or methanesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-naphthalen-2-yl-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The naphthyl group can be reduced to form a dihydronaphthalene derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-naphthalen-2-yl-benzoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): Similar structure but lacks the naphthyl group.
2-Naphthol: Contains the naphthyl group but lacks the benzoic acid moiety.
Uniqueness
2-Hydroxy-5-naphthalen-2-yl-benzoic Acid is unique due to the presence of both the hydroxyl and naphthyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C17H12O3 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-hydroxy-5-naphthalen-2-ylbenzoic acid |
InChI |
InChI=1S/C17H12O3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20) |
InChI Key |
SZOHGQLRLIZQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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